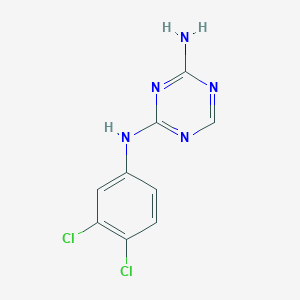

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its triazine ring structure, which is substituted with a 3,4-dichlorophenyl group. The presence of chlorine atoms in the phenyl ring enhances its reactivity and potential for various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted triazine derivatives with various functional groups.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced derivatives.

Applications De Recherche Scientifique

Anticancer Activity

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine and its derivatives have been studied for their inhibitory effects on cancer cell proliferation. Specifically, research indicates that compounds with the 1,3,5-triazine scaffold exhibit significant antiproliferative properties against various cancer cell lines.

- Mechanism of Action : The compound acts as an inhibitor of lysophosphatidic acid acyltransferase beta (LPAAT-beta), which is involved in lipid metabolism and has been linked to cancer cell proliferation. Inhibition of this enzyme can lead to reduced tumor growth and metastasis .

- Cell Line Studies : A study highlighted the effectiveness of a series of triazine derivatives against triple-negative breast cancer cells (MDA-MB231). These compounds selectively inhibited the growth of cancer cells while sparing non-cancerous cells . The structure-activity relationship (SAR) analysis within this study led to the development of a quantitative structure-activity relationship (QSAR) model that aids in designing more potent anticancer agents .

Development of New Therapeutics

The synthesis of this compound has paved the way for developing new therapeutic agents targeting various cancers. The compound's ability to selectively target cancer cells makes it a candidate for further clinical trials.

Synthetic Methods

The synthesis of this compound typically involves a one-pot condensation reaction using readily available starting materials such as cyanoguanidine and aromatic aldehydes. This method allows for the efficient production of a library of compounds for screening against cancer cell lines .

Characterization Techniques

Characterization of synthesized compounds is crucial for understanding their structure and potential activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of the compounds produced .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective toxicity towards cancerous cells while showing minimal effects on normal cells. For example:

- MDA-MB231 Breast Cancer Cells : The compound significantly inhibited cell growth at concentrations as low as 10 µM .

- MCF-10A Non-Cancerous Cells : No significant growth inhibition was observed in these cells under similar conditions .

Comparative Efficacy

A comparative analysis was conducted between various triazine derivatives to assess their efficacy against different breast cancer cell lines. Results indicated that certain modifications in the chemical structure led to enhanced activity against hormone-independent cell lines compared to hormone-dependent ones .

Mécanisme D'action

The mechanism of action of N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit photosystem II in plants, leading to reduced photosynthetic activity and plant growth. In biological systems, it may interact with DNA or proteins, leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea (Diuron): Both compounds have similar structural features and are used as herbicides. their specific applications and mechanisms of action may differ.

3,4-Dichlorophenylacetic acid: This compound shares the 3,4-dichlorophenyl group but has different functional groups and applications.

N-(3,4-Dichlorophenyl)propanamide: Another compound with the 3,4-dichlorophenyl group, used in different industrial applications.

The uniqueness of this compound lies in its triazine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Activité Biologique

N-(3,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

The compound features a triazine ring with three nitrogen atoms and a dichlorophenyl substituent. The synthesis typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride in organic solvents like acetonitrile or dichloromethane, often using a base such as triethylamine to facilitate the reaction . The resulting compound has been characterized by its ability to interact with various biological targets.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound and its derivatives possess significant antibacterial and antifungal activities. Studies have shown effective inhibition of various bacterial strains .

- Anticancer Activity : The compound has been evaluated for its potential anticancer effects. It has demonstrated cytotoxicity against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The presence of the 3,4-dichlorophenyl group is believed to enhance its antiproliferative activity .

- Enzyme Inhibition : this compound has been studied as an inhibitor of dihydrofolate reductase (DHFR), an important enzyme in the folate synthesis pathway. Inhibition studies have shown promising results with various derivatives exhibiting lower IC50 values compared to standard inhibitors .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit enzymes involved in critical cellular processes. For example, it can disrupt the function of DHFR by binding to its active site .

- DNA Interaction : Preliminary studies suggest that it may also interact with DNA or proteins involved in cell cycle regulation, leading to apoptotic effects in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of this compound on HT29 cells:

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.

- Results : Significant dose-dependent cytotoxicity was observed, with an IC50 value indicating potent antiproliferative effects.

- : The study suggests that the compound could serve as a lead molecule in developing new anticancer therapies .

Future Directions

Further research is warranted to explore the full potential of this compound:

- Mechanistic Studies : Detailed investigations into its interaction with molecular targets will provide insights into its mechanism of action.

- Clinical Applications : Given its promising biological activities, clinical trials could be initiated to evaluate its efficacy as a therapeutic agent for cancer and infectious diseases.

Propriétés

IUPAC Name |

2-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-6-2-1-5(3-7(6)11)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDBTJZGUUILTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=NC(=N2)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.